
N-(2-Isopropyl-3-methylbutyl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Isopropyl-3-methylbutyl)thietan-3-amine is a chemical compound with the molecular formula C11H23NS and a molecular weight of 201.37 g/mol . It is primarily used for research purposes and is known for its unique structural properties.
Métodos De Preparación
The synthesis of N-(2-Isopropyl-3-methylbutyl)thietan-3-amine involves several steps. One common synthetic route includes the reaction of thietan-3-amine with 2-isopropyl-3-methylbutyl halide under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N-(2-Isopropyl-3-methylbutyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: This compound can undergo nucleophilic substitution reactions with halides or other electrophiles, forming new substituted derivatives.
Aplicaciones Científicas De Investigación
N-(2-Isopropyl-3-methylbutyl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-Isopropyl-3-methylbutyl)thietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its unique structural properties .
Comparación Con Compuestos Similares
N-(2-Isopropyl-3-methylbutyl)thietan-3-amine can be compared with other thietan-3-amine derivatives, such as thietan-3-amine hydrochloride. While both compounds share a similar core structure, this compound has distinct substituents that confer unique chemical and biological properties . This uniqueness makes it valuable for specific research applications where other derivatives may not be as effective.
Propiedades
Fórmula molecular |
C11H23NS |
|---|---|
Peso molecular |
201.37 g/mol |
Nombre IUPAC |
N-(3-methyl-2-propan-2-ylbutyl)thietan-3-amine |
InChI |
InChI=1S/C11H23NS/c1-8(2)11(9(3)4)5-12-10-6-13-7-10/h8-12H,5-7H2,1-4H3 |
Clave InChI |
AMYFLTIBTRFSGK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CNC1CSC1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




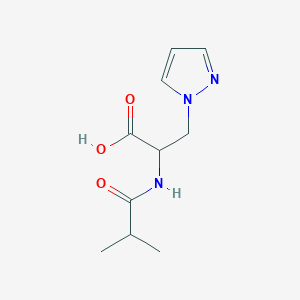
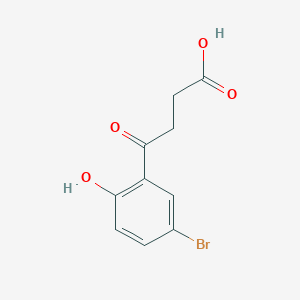
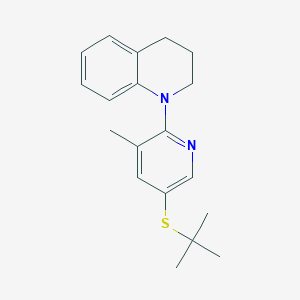
![(1R)-6-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B13012836.png)
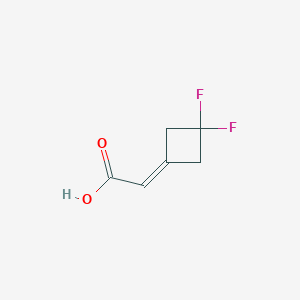
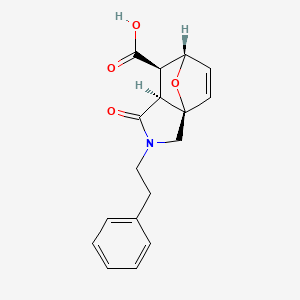
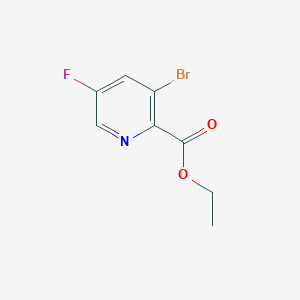

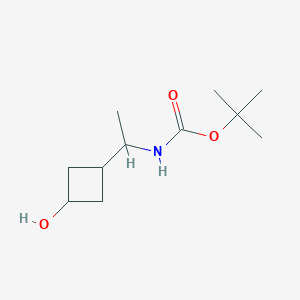
![2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B13012876.png)
![tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B13012885.png)
![1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13012889.png)
